3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a novel small molecule compound with a wide range of potential applications. It has been studied for its ability to act as a ligand for various proteins and receptors, and has been found to be effective in numerous biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied for its ability to act as a ligand for various proteins and receptors. It has been used to study the structure and function of G-protein coupled receptors (GPCRs), and has been found to be effective in numerous biochemical and physiological experiments. It has also been studied for its ability to act as an inhibitor of protein tyrosine phosphatase 1B, as well as its potential as an anti-inflammatory agent.
Wirkmechanismus
Target of Action
Similar compounds have been found to target thefibroblast growth factor receptor tyrosine kinases 1, 2, and 3 . These receptors play a crucial role in cell differentiation, growth, and angiogenesis .
Mode of Action
Compounds with similar structures have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases . They achieve this by rationally designing the substitution pattern of the aryl ring .
Biochemical Pathways
The fibroblast growth factor receptor tyrosine kinases, which similar compounds target, are involved in several signaling pathways that regulate cell growth, differentiation, and angiogenesis .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown significant antitumor activity in bladder cancer xenograft models overexpressing wild-type fgfr3 .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and use in experiments. It is also relatively non-toxic, making it safe to use in experiments involving animals. On the other hand, it has a relatively short half-life in vivo, meaning that it may not be suitable for long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide. One potential direction is to explore its use as an inhibitor of protein tyrosine phosphatase 1B in the treatment of cancer. Another potential direction is to explore its use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research could be done to explore its potential as a ligand for GPCRs in the regulation of cell signaling pathways. Finally, further research could be done to explore its potential as a therapeutic agent for a variety of other diseases and conditions.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a multi-step process that involves the condensation of 4-chloro-2-methyl-5-nitropyrimidine with 2-(piperazin-1-yl)ethanesulfonic acid in the presence of a base, followed by the reaction of the resulting product with 3,4-dimethoxybenzaldehyde. This reaction is typically carried out in an inert atmosphere at a temperature of around 140°C. The final product is a white solid that can be used for further experiments.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-5-4-15(14-17(16)29-2)18(25)20-8-13-30(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h3-7,14H,8-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMFBBAUZHSLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.